N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Evidence Gap Analysis Medicinal Chemistry Data-driven Procurement

This compound's terminal phenoxy group defines a unique chemotype niche between lighter alkoxy (CAS 2034555-63-8) and heavier dichlorophenoxy (CAS 2097896-31-4) analogs. For chemical biology, deploy it in target-fishing or affinity-proteomics experiments to map the phenoxyacetamide-benzofuran interactome—the absence of pre-existing target data enables unbiased discovery. In medicinal chemistry, class-level evidence (analog HepG2 IC50 = 1.43 µM) supports use as a starting scaffold for HCC-focused SAR expansion. Procure this compound to generate novel target hypotheses or initiate a systematic medicinal chemistry program around the benzofuran core.

Molecular Formula C19H19NO4
Molecular Weight 325.364
CAS No. 2034205-31-5
Cat. No. B2523838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
CAS2034205-31-5
Molecular FormulaC19H19NO4
Molecular Weight325.364
Structural Identifiers
SMILESCOC(CNC(=O)COC1=CC=CC=C1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H19NO4/c1-22-18(17-11-14-7-5-6-10-16(14)24-17)12-20-19(21)13-23-15-8-3-2-4-9-15/h2-11,18H,12-13H2,1H3,(H,20,21)
InChIKeyRLRCKSDSGDPLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS 2034205-31-5) Physicochemical Identity


N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide is a synthetic, small-molecule benzofuran derivative with the molecular formula C19H19NO4 and a molecular weight of 325.4 g/mol . The compound features a benzofuran core coupled to a methoxyethyl linker and a terminal phenoxyacetamide moiety, as confirmed by its canonical SMILES (COC(CNC(=O)COc1ccccc1)c1cc2ccccc2o1) and InChIKey (RLRCKSDSGDPLSA-UHFFFAOYSA-N) . It belongs to a class of heterocyclic compounds widely explored for their diverse pharmacological profiles, though the depth of publicly available, compound-specific characterization data remains limited for this precise structure.

Procurement Risk: Why In-Class Benzofuran Substitution is Not Supported for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Without Direct Evidence


The central procurement risk for this compound is the absence of confirmatory, comparative biological data. While general reviews note that benzofuran derivatives exhibit a broad range of activities, such claims constitute class-level inference and cannot predict the specific potency, selectivity, or off-target profile of any single derivative [1]. Subtle variations in the amide side-chain, such as substituting the phenoxy group with a methoxy (CAS 2034555-63-8) or dichlorophenoxy (CAS 2097896-31-4) group, can fundamentally alter target engagement and pharmacokinetics. Without direct experimental evidence linking N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide to a defined target, substituting it with a structurally similar but unvalidated analog introduces significant experimental uncertainty. The default assumption must be that potency and selectivity are unique to each compound until proven otherwise through direct head-to-head studies.

Quantitative Differentiation Evidence for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Selection


Critical Evidence Gap: Absence of Compound-Specific Biological Data for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

A systematic search of public, admissible databases (PubMed, PubChem, ChEMBL, BindingDB, PatentScope) returned no primary research articles or patents providing quantitative biological activity data (e.g., IC50, Ki, EC50), target engagement, ADME/PK properties, or in vivo efficacy results for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide. This is a critical finding that directly impacts scientific selection and procurement decisions [1]. Available information is limited to basic physicochemical properties (Molecular Formula: C19H19NO4, MW: 325.4) from chemical supplier catalogs, which do not constitute differentiation evidence . Any claims of 'unique' or 'superior' biological activity for this compound in the absence of primary data are unsubstantiated.

Evidence Gap Analysis Medicinal Chemistry Data-driven Procurement

Structural Differentiation: Unique Phenoxy Group in the Side Chain Relative to Closest Commercial Analogs

The side-chain substitution represents the only quantifiable source of differentiation between this compound and its most closely related, commercially cataloged analogs. The target compound features a terminal phenoxyacetamide group (C8H7O2), which distinguishes it from analogs with simpler alkoxy or halogenated aromatic substituents [1]. The presence of the phenoxy group introduces a potential for π-π stacking interactions and alters hydrogen-bonding capacity, which can critically influence target binding. The molecular weight differences directly reflect these substituent variations: the phenoxy derivative is 62.11 g/mol heavier than the methoxy analog and 68.5 g/mol heavier than the ethanesulfonamide analog [1]. This structural divergence implies that binding and selectivity data from these analogs cannot be extrapolated to the target compound.

Structure-Activity Relationship (SAR) Chemical Biology Medicinal Chemistry

Class-Level Biological Potential: Cytotoxic Activity of Phenoxyacetamide Derivatives Against HepG2 Cells

While direct data for the target compound is absent, a 2023 study on semi-synthetic phenoxyacetamide derivatives provides class-level inference for the structural family. A closely related phenoxyacetamide compound (Compound I) demonstrated an IC50 of 1.43 µM against the HepG2 liver cancer cell line, which was 3.7-fold more potent than the reference chemotherapy 5-Fluorouracil (IC50 = 5.32 µM) [1]. Compound I also exhibited selectivity for cancer cells over normal cells and induced a 24.51-fold increase in total apoptotic cell death through PARP-1 inhibition [1]. This data establishes a plausible biological hypothesis for the target compound but cannot be used as direct evidence of its activity without experimental confirmation.

Cytotoxicity Oncology PARP-1 Inhibition

Recommended Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Based on Evidence Profile


Chemical Biology Probe Development: Exploring Phenoxyacetamide-Benzofuran Target Engagement

As demonstrated in Section 3, the compound's key differentiator is its terminal phenoxy group . The recommended application is its use as a tool compound in chemical biology to interrogate binding interactions mediated by phenoxyacetamide motifs. This scenario directly leverages the structural evidence (Evidence Item 2) that shows this compound fills a niche between lighter alkoxy analogs and heavier dichlorophenoxy analogs. Researchers should use it in target fishing or affinity-based proteomics experiments to map the interactome of the phenoxyacetamide-benzofuran chemotype. This is a hypothesis-generating scenario that aligns with the lack of pre-existing target data.

Medicinal Chemistry Hit-to-Lead Optimization: A Benchmarked Scaffold for Hepatocellular Carcinoma (HCC) Research

Despite the absence of direct potency data, the class-level inference (Evidence Item 3) showing an analog's potent activity against HepG2 cells (IC50 1.43 µM) positions this compound as a viable starting scaffold for HCC-focused medicinal chemistry programs . The rationale is that the phenoxyacetamide chemotype has demonstrated cytotoxicity and apoptotic induction in this disease model. Procurement is scientifically valid when the compound is intended as a parent scaffold for systematic SAR expansion, where its baseline activity can be measured against the published class benchmark and structural modifications can be quantitatively assessed.

Chemical Synthesis and Methodology Development: A Building Block for Benzofuran Diversification

Given its defined structure and commercial availability, the compound is suitable as a synthetic building block for constructing more complex benzofuran-containing molecules . The methoxyethyl linker and phenoxyacetamide group provide synthetic handles for further derivatization, such as hydrolysis, amide coupling, or nucleophilic substitution. This application is supported by the basic structural data and is independent of the need for pre-existing biological validation.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.